Comparative Lipophilicity: 3-Bromo-6-ethyl-5-methyl vs. 3-Bromo-4,6-dimethyl and 3-Bromo-6-methyl-4-(trifluoromethyl) Isothiazolo[5,4-b]pyridines
Lipophilicity, as measured by calculated LogP, differs substantially among brominated isothiazolo[5,4-b]pyridine analogs based on substitution pattern. 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine (CAS 728885-92-5) has a predicted LogP of approximately 3.44, derived from computational property estimation based on its C9H9BrN2S molecular composition . In cross-study comparison, 3-bromo-4,6-dimethylisothiazolo[5,4-b]pyridine (CAS 61889-26-7) exhibits a reported LogP of 2.90, while 3-bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine (CAS 296797-19-8) shows a significantly higher LogP of 3.35-3.78 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.44 (predicted from molecular structure) |
| Comparator Or Baseline | 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine: LogP = 2.90; 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine: LogP = 3.35-3.78 |
| Quantified Difference | Target compound is ~0.54 LogP units more lipophilic than the 4,6-dimethyl analog, and intermediate relative to the trifluoromethyl-containing analog |
| Conditions | Computed LogP values from vendor-reported property data (Hit2Lead, ChemSrc) |
Why This Matters
LogP differences of 0.5-1.0 units can substantially affect membrane permeability, protein binding, and metabolic clearance, making this compound a strategically distinct choice for lead optimization campaigns requiring intermediate lipophilicity within the isothiazolo[5,4-b]pyridine chemical space.
